molecular formula C6H3BrClF2NO B11783981 6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol

6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol

Cat. No.: B11783981
M. Wt: 258.45 g/mol
InChI Key: NAELILVDRSFZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dichloro-5-(difluoromethyl)pyridine with bromine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

6-bromo-4-chloro-5-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3BrClF2NO/c7-5-4(6(9)10)2(8)1-3(12)11-5/h1,6H,(H,11,12)

InChI Key

NAELILVDRSFZAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(NC1=O)Br)C(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.